N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine
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Overview
Description
N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a trifluoromethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the compound, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a trifluoromethylated ketone, followed by cyclization to form the piperidine ring . The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups replacing the trifluoromethyl group .
Scientific Research Applications
N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine widely used in drug synthesis.
Cyclopropylamine: A small amine with a cyclopropyl group, used as a precursor in organic synthesis.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, known for their enhanced metabolic stability and lipophilicity
Uniqueness
N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine is unique due to the combination of the piperidine ring, cyclopropyl group, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H15F3N2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)14-5-1-2-8(6-14)13-7-3-4-7/h7-8,13H,1-6H2 |
InChI Key |
DQQHFJLXBQPTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)NC2CC2 |
Origin of Product |
United States |
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